Sodium 4,5-dimethyloxazole-2-carboxylate (CAS: 2919961-92-3) is a highly functionalized, electron-rich heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the sodium salt of 4,5-dimethyloxazole-2-carboxylic acid, it presents as a stable, water-soluble, and polar-solvent-compatible powder. The oxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides or other heterocycles. The presence of the 4,5-dimethyl groups enhances the lipophilicity and alters the electronic profile of the ring compared to unsubstituted analogs. For procurement professionals and synthetic chemists, the critical value of this specific form lies in its remarkable stability; it completely circumvents the spontaneous decarboxylation issues that plague free oxazole-2-carboxylic acids, ensuring reliable, long-term shelf life and high reproducibility in downstream coupling reactions [1].
Substituting Sodium 4,5-dimethyloxazole-2-carboxylate with its free acid or ester counterparts introduces severe process liabilities. The free 4,5-dimethyloxazole-2-carboxylic acid is thermodynamically unstable; it undergoes spontaneous decarboxylation to 4,5-dimethyloxazole upon prolonged storage or exposure to mild heat (e.g., >50°C), leading to degraded batches and failed reactions [1]. Attempting to bypass this by procuring the more stable ester (e.g., ethyl 4,5-dimethyloxazole-2-carboxylate) is equally problematic for direct synthesis, as it requires a harsh alkaline saponification step. Acidifying the saponified mixture to recover the reactive acid often triggers immediate decarboxylation, drastically reducing yields. Therefore, the sodium salt is not merely a formulation preference, but a strictly necessary chemical form to preserve the integrity of the carboxylate group for direct, high-yield amide coupling [2].
Free oxazole-2-carboxylic acids are notoriously unstable, undergoing spontaneous decarboxylation to the corresponding oxazoles upon prolonged storage or mild heating. Procurement of the free 4,5-dimethyloxazole-2-carboxylic acid often results in degraded material if cold-chain transport is interrupted. By isolating the compound as the sodium salt, the carboxylate is electronically stabilized against CO2 loss, extending the shelf life indefinitely at room temperature and withstanding temperatures exceeding 200°C without degradation [1].
| Evidence Dimension | Onset temperature of decarboxylation |
| Target Compound Data | >200°C (stable solid) |
| Comparator Or Baseline | 4,5-dimethyloxazole-2-carboxylic acid (free acid) (~50-60°C, spontaneous degradation over weeks at RT) |
| Quantified Difference | >140°C increase in thermal stability threshold. |
| Conditions | Ambient storage and standard thermogravimetric analysis (TGA) conditions. |
Eliminates cold-chain logistics requirements and prevents batch-to-batch variability caused by degraded precursor material.
In medicinal chemistry, oxazole-2-carboxylates are frequently coupled to amines to form carboxamide linkages. Procuring the ester (e.g., ethyl 4,5-dimethyloxazole-2-carboxylate) necessitates a prior alkaline hydrolysis step. Acidifying the resulting mixture to isolate the free acid risks rapid decarboxylation, often reducing the overall yield by 15-30%. The sodium salt can be deployed directly in coupling reactions using reagents like HATU or T3P in DMF/DMSO, bypassing the hydrolysis step and achieving near-quantitative yields [1].
| Evidence Dimension | Synthetic steps and yield to carboxamide |
| Target Compound Data | 1 step, >90% yield (direct coupling) |
| Comparator Or Baseline | Ethyl 4,5-dimethyloxazole-2-carboxylate (2 steps, ~70% overall yield due to hydrolysis/decarboxylation losses) |
| Quantified Difference | Elimination of 1 synthetic step and ~20% improvement in overall yield. |
| Conditions | Standard peptide coupling conditions (e.g., HATU, DIPEA, DMF, RT). |
Significantly accelerates library synthesis and reduces material loss during API development.
When selecting an oxazole building block, the 4,5-dimethyl substitution provides distinct advantages over the unsubstituted sodium oxazole-2-carboxylate. The two methyl groups act as electron-donating groups, increasing the basicity of the oxazole nitrogen and altering the dipole moment. Additionally, the methyl groups increase the lipophilicity of the resulting fragments, which is often critical for improving membrane permeability in drug design compared to the more polar unsubstituted oxazole core [1].
| Evidence Dimension | Fragment lipophilicity (clogP contribution) |
| Target Compound Data | +1.0 clogP contribution (due to two methyl groups) |
| Comparator Or Baseline | Sodium oxazole-2-carboxylate (baseline clogP contribution) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity. |
| Conditions | In silico clogP calculation for the incorporated fragment. |
Provides a more lipophilic, sterically hindered building block for optimizing the pharmacokinetic properties of lead compounds.
Because the sodium salt can be used directly with coupling reagents (like HATU or T3P) without prior deprotection, it is the ideal choice for high-throughput automated synthesis of carboxamide-linked libraries [1].
When an unsubstituted oxazole fails to provide sufficient membrane permeability or target binding affinity, the 4,5-dimethyl variant is procured to systematically increase the clogP and provide steric interactions within the binding pocket [2].
In the scale-up of oxazole-containing herbicides or fungicides, the thermal stability of the sodium salt (>200°C) allows for robust, large-scale processing and formulation without the yield losses associated with the decarboxylation of the free acid [3].